![molecular formula C23H28N4O6S3 B2583744 N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 865160-36-7](/img/structure/B2583744.png)

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

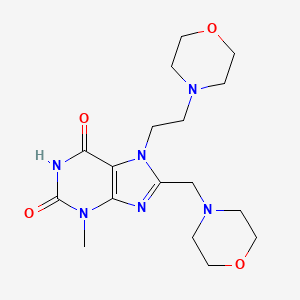

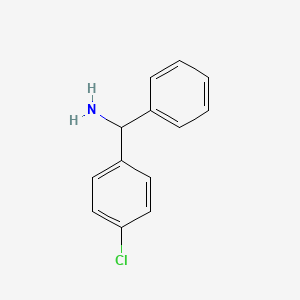

“N-[3-(2-Methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide” is a chemical compound with the molecular formula C24H24N4O6S3 and an average mass of 560.666 Da .

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found.Scientific Research Applications

Sulfonamide Inhibitors in Therapeutic Applications

Sulfonamide compounds have significant roles as synthetic bacteriostatic antibiotics for treating bacterial infections. They serve as the backbone in various clinically used drugs like diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents and literature highlight their utility in treating conditions like HIV, cancer, Alzheimer’s disease, glaucoma, and inflammation due to their wide-ranging biological activities (Gulcin & Taslimi, 2018).

Carbonic Anhydrase Inhibition for Therapeutic Effect

Benzothiazole derivatives, specifically diuretics containing primary sulfamoyl moieties, exhibit carbonic anhydrase inhibitory action. This property is harnessed to manage conditions like obesity, cancer, epilepsy, and hypertension. The patent literature suggests that these inhibitors, by affecting carbonic anhydrase isoforms, have therapeutic activity beyond simple diuresis, impacting cardiovascular diseases and obesity management (Carta & Supuran, 2013).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazoles are highlighted for their extensive pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties. Their structural significance in drug design and development is due to the unique methine center in the thiazole ring, making them crucial in synthesizing bioactive molecules with less toxicity and enhanced activities (Bhat & Belagali, 2020).

Environmental Applications

Sulfamethoxazole, a sulfonamide, is a persistent organic pollutant. Research on its occurrence and removal technologies emphasizes the environmental impact of sulfonamide compounds. Techniques like adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have been investigated for their removal from water sources, highlighting the environmental relevance of these compounds (Prasannamedha & Kumar, 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O6S3/c1-16-9-11-26(12-10-16)36(31,32)18-5-3-17(4-6-18)22(28)25-23-27(13-14-33-2)20-8-7-19(35(24,29)30)15-21(20)34-23/h3-8,15-16H,9-14H2,1-2H3,(H2,24,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVVDYQUYASJPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2583661.png)

![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide](/img/structure/B2583665.png)

![4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine](/img/structure/B2583674.png)

![1-[4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2583676.png)

![N-[[4-(4-bromophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2583677.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2583679.png)

![(1R,5S)-3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2583680.png)

![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/no-structure.png)